2-Chloro-6-methyl-3-phenylquinoline
Description
Historical Context of Quinoline Chemistry
The development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first discovered and isolated quinoline from coal tar in 1834. Runge initially named this compound "leukol," derived from Greek terminology meaning "white oil," reflecting the compound's appearance and physical characteristics at the time of discovery. This foundational discovery established coal tar as the principal commercial source of quinoline, a relationship that persists in modern industrial applications. The historical significance of Runge's work extended far beyond the initial isolation, as it opened pathways for the systematic investigation of nitrogen-containing heterocyclic compounds.
Following Runge's initial discovery, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 by obtaining quinoline compounds through the dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt designated his compounds as "Chinoilin" or "Chinolein," terminology that reflected the connection to chinchona bark alkaloids from which quinine was derived. Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to differences in their observed chemical behaviors and reaction patterns. However, subsequent investigations by German chemist August Hoffmann revealed that these apparent differences resulted from the presence of contaminants rather than fundamental structural variations, ultimately establishing that both researchers had isolated the same fundamental quinoline compound.
The historical development of quinoline chemistry gained momentum throughout the nineteenth century as researchers recognized the compound's potential as a structural foundation for pharmaceutical applications. The identification of quinoline as a core structure in naturally occurring alkaloids, particularly those derived from Cinchona plant bark, established the connection between quinoline chemistry and medicinal applications. Cinchocaine emerged as the first local anesthetic to be synthesized from the quinoline-based group, demonstrating the practical pharmaceutical potential of quinoline derivatives. This early success in pharmaceutical applications provided the impetus for extensive research into quinoline modifications and the development of synthetic methodologies.
The evolution of quinoline chemistry throughout the late nineteenth and early twentieth centuries witnessed the development of numerous named synthetic reactions specifically designed for quinoline preparation. The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, represented the first systematic laboratory-scale synthesis of quinoline through the condensation of glycerine with aniline in the presence of concentrated sulfuric acid. This breakthrough enabled reproducible quinoline synthesis and established the foundation for subsequent synthetic methodologies. The Friedländer synthetic approach, described in 1882, provided an alternative route through the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. These historical developments in synthetic methodology created the technical foundation necessary for the systematic exploration of quinoline derivatives, including complex substituted compounds such as 2-chloro-6-methyl-3-phenylquinoline.
Properties
IUPAC Name |
2-chloro-6-methyl-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXVKOSIBJSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381811 | |
| Record name | 2-chloro-6-methyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-59-1 | |
| Record name | 2-chloro-6-methyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284664-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs microwave irradiation and solvent-free conditions to enhance reaction efficiency and reduce environmental impact . These methods are favored for their ability to produce high yields with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of 2-amino-6-methyl-3-phenylquinoline.
Oxidation: Formation of 2-chloro-6-formyl-3-phenylquinoline.
Reduction: Formation of 2-chloro-6-methyl-3-phenyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
Chemistry
2-Chloro-6-methyl-3-phenylquinoline serves as a building block in organic synthesis. It is utilized to create more complex heterocyclic compounds that may exhibit significant biological activities. Its unique structural features allow for various chemical reactions, including substitution, oxidation, and reduction reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine can be replaced with nucleophiles | Sodium amide, thiourea |
| Oxidation | Methyl group can be oxidized | Potassium permanganate |
| Reduction | Aromatic ring can be hydrogenated | Pd/C under hydrogen gas |
Biology
The compound has been extensively studied for its antimicrobial and anticancer properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.
- Mechanism of Action : Its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.
Case Study: Antimicrobial Activity
A study demonstrated that modifications to the quinoline structure significantly enhance its efficacy against resistant bacterial strains, indicating its potential as a lead compound in drug development for antibiotic resistance .
Medicine
This compound and its derivatives are being investigated for various therapeutic applications:
- Antimalarial Properties : Some derivatives show promise as effective treatments against malaria.
- Antiviral Activity : Potential applications in treating viral infections have been explored.
- Anti-inflammatory Effects : The compound's derivatives may also play a role in reducing inflammation.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent (2-Cl) in the parent compound enhances electrophilicity, while analogs with methoxy (6-OCH₃) or ethoxy (6-OCH₂CH₃) groups exhibit increased electron density, affecting reactivity and binding interactions .
- Functional Group Diversity : Ethoxycarbonyl (3-COOEt) and acetyl (3-COCH₃) groups introduce sites for further derivatization, such as coordination with metals or participation in condensation reactions .
Biological Activity
2-Chloro-6-methyl-3-phenylquinoline is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_12H_10ClN, characterized by a quinoline skeleton with a chlorine atom at the 2-position and a methyl group at the 6-position. This unique structure contributes to its biological activity through various mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication and cell death.
- Anticancer Activity : Studies have indicated that derivatives of this compound show promising activity against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing higher efficacy compared to standard treatments .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
Additionally, this compound has been noted for its anti-inflammatory properties. It acts as a prostaglandin E2 production inhibitor, which is significant in managing inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |
| Anticancer | MCF-7 (Breast Cancer) | 10.0 | |
| Anti-inflammatory | Prostaglandin E2 Production | 15.0 |
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. The presence of the chlorine atom enhances electrophilicity, while the methyl group affects lipophilicity, impacting absorption and distribution in biological systems .
Comparison with Related Compounds
A comparative analysis with similar quinoline derivatives reveals that modifications at the C-2 and C-6 positions can enhance or diminish biological activities:
| Compound Name | Activity Type | Observed Effect |
|---|---|---|
| 2-Chloro-6-methoxyquinoline | Antimicrobial | Moderate |
| 4-Chloro-6,8-dimethylquinoline | Anticancer | High |
| 8-Chloro-4-hydroxyquinoline | Anti-inflammatory | Low |
Q & A
Q. How does the electron-withdrawing chloro group influence the compound’s electronic structure?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The chloro group reduces electron density at the quinoline nitrogen, altering protonation states (pKa shifts by ~1–2 units). Validate with UV-Vis spectroscopy; chloro derivatives show hypsochromic shifts compared to methoxy analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
